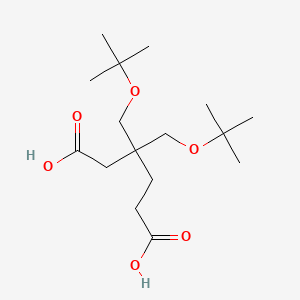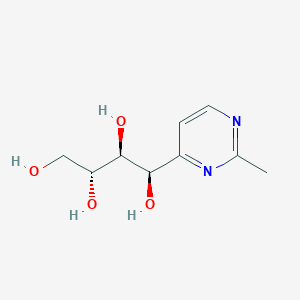![molecular formula C64H74O4 B12530408 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene CAS No. 835878-22-3](/img/structure/B12530408.png)
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is a polycyclic aromatic hydrocarbon derivative It is known for its unique structural properties, which include a pyrene core substituted with four hexyloxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be synthesized through a multi-step process involving the following key steps:
Bromination of Pyrene: Pyrene is first brominated to form 1,3,6,8-tetrabromopyrene.
Suzuki-Miyaura Coupling: The tetrabromopyrene undergoes a Suzuki-Miyaura coupling reaction with 4-(hexyloxy)phenylboronic acid in the presence of a palladium catalyst and a base, typically potassium carbonate, in a solvent such as toluene or dimethylformamide. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted pyrene derivatives depending on the substituent introduced.
科学的研究の応用
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Employed in the development of fluorescent sensors and dyes because of its strong fluorescence.
Material Science: Acts as a building block for the synthesis of more complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biological Research: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorescent properties.
作用機序
The mechanism of action of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in electronic and photonic applications.
類似化合物との比較
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be compared with other pyrene derivatives such as:
1,3,6,8-Tetrakis[4-(carboxy)phenyl]pyrene: This compound has carboxylic acid groups instead of hexyloxy groups, making it more hydrophilic and suitable for different applications such as in the formation of MOFs.
1,3,6,8-Tetrakis[4-(methoxy)phenyl]pyrene: This derivative has methoxy groups, which are smaller and less hydrophobic than hexyloxy groups, potentially affecting its solubility and electronic properties.
The uniqueness of this compound lies in its balance of hydrophobicity and electronic properties, making it versatile for various applications in organic electronics and photonics.
特性
CAS番号 |
835878-22-3 |
|---|---|
分子式 |
C64H74O4 |
分子量 |
907.3 g/mol |
IUPAC名 |
1,3,6,8-tetrakis(4-hexoxyphenyl)pyrene |
InChI |
InChI=1S/C64H74O4/c1-5-9-13-17-41-65-51-29-21-47(22-30-51)59-45-60(48-23-31-52(32-24-48)66-42-18-14-10-6-2)56-39-40-58-62(50-27-35-54(36-28-50)68-44-20-16-12-8-4)46-61(57-38-37-55(59)63(56)64(57)58)49-25-33-53(34-26-49)67-43-19-15-11-7-3/h21-40,45-46H,5-20,41-44H2,1-4H3 |
InChIキー |
CBPXHMRQIFAUMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)OCCCCCC)C7=CC=C(C=C7)OCCCCCC)C8=CC=C(C=C8)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


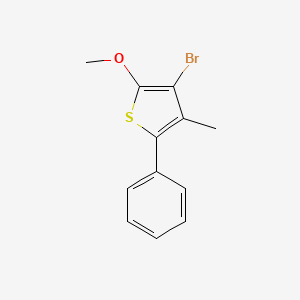
![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
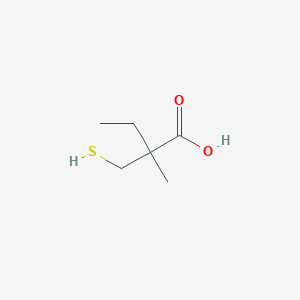
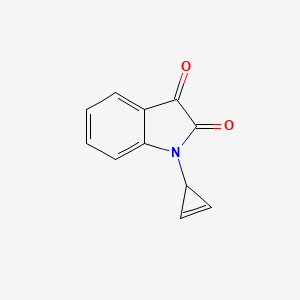
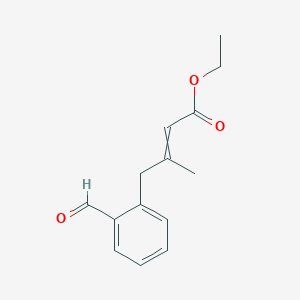

![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
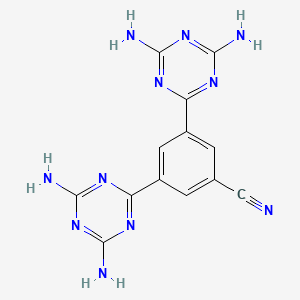
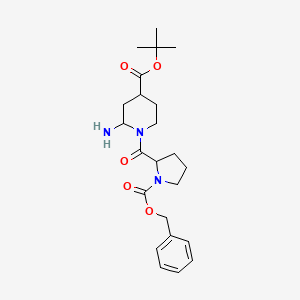
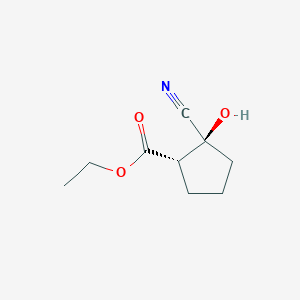
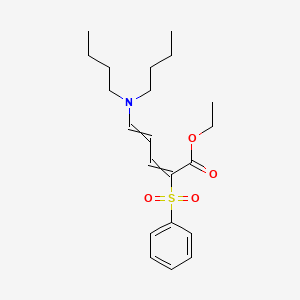
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
